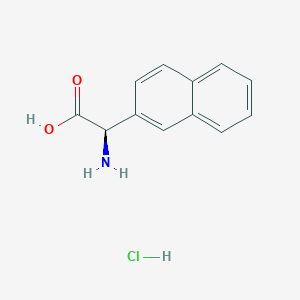

(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-amino-2-naphthalen-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWXXGCAWFXWAO-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride typically involves the condensation of 2-naphthol with glycine, followed by subsequent steps to introduce the amino group and form the hydrochloride salt. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

One of the primary applications of (R)-2-amino-2-(naphthalen-2-yl)acetic acid hydrochloride is in the development of anti-inflammatory agents. Research indicates that derivatives of naphthylacetic acid exhibit notable anti-inflammatory effects. These compounds can inhibit the synthesis of inflammatory mediators such as leukotrienes and prostaglandins, which are involved in various inflammatory conditions. For instance, studies have shown that certain derivatives can effectively reduce inflammation in animal models, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Analgesic Effects

In addition to anti-inflammatory properties, (R)-2-amino-2-(naphthalen-2-yl)acetic acid hydrochloride has been explored for its analgesic effects. The compound's ability to modulate pain pathways suggests its potential use in pain management therapies. It has been demonstrated to alleviate pain in various experimental models, indicating its utility as a non-steroidal analgesic agent .

Pharmacological Studies

Mechanism of Action

The pharmacological action of (R)-2-amino-2-(naphthalen-2-yl)acetic acid hydrochloride involves the inhibition of phospholipase A2 and lipoxygenase pathways, which are crucial in the biosynthesis of inflammatory mediators. By inhibiting these pathways, the compound can effectively reduce inflammation and associated symptoms .

Case Studies

Several case studies have documented the efficacy of naphthylacetic acid derivatives in clinical settings. For example, a study involving patients with chronic inflammatory conditions demonstrated significant improvements in symptoms following treatment with these compounds. The results indicated a reduction in pain and swelling, supporting their therapeutic potential .

Biochemical Applications

Cellular Studies

In biochemical research, (R)-2-amino-2-(naphthalen-2-yl)acetic acid hydrochloride has been utilized to study cellular responses to inflammation. Its application in cell culture models has provided insights into the molecular mechanisms underlying inflammation and pain signaling pathways. These studies are vital for understanding disease mechanisms and developing targeted therapies .

Antioxidant Activity

Recent investigations have also highlighted the antioxidant properties of naphthylacetic acid derivatives. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The ability of (R)-2-amino-2-(naphthalen-2-yl)acetic acid hydrochloride to scavenge free radicals makes it a candidate for further research in this area .

Summary Table of Applications

| Application Area | Specific Uses | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Reduced inflammation |

| Analgesics | Pain relief | |

| Pharmacology | Inhibition of inflammatory mediators | Decreased synthesis of leukotrienes |

| Clinical efficacy | Improved symptoms in patients | |

| Biochemistry | Cellular response studies | Insights into inflammation mechanisms |

| Antioxidant activity | Reduced oxidative stress |

Mechanism of Action

The mechanism of action for ®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

The following compounds share structural similarities but differ in aromatic substituent positions or functional groups:

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) increase the acidity of the α-amino group, influencing reactivity in peptide coupling or catalysis .

- Solubility : Hydrochloride salts improve aqueous solubility, but bulkier substituents (e.g., naphthyl) may reduce solubility compared to phenyl analogs .

Enantiomeric and Stereochemical Comparisons

Chirality plays a critical role in biological activity:

Key Observations:

- The R-configuration is often prioritized in drug development for compatibility with biological targets (e.g., penicillin-binding proteins) .

- Stereochemical mismatches (e.g., S-enantiomers) can lead to reduced efficacy or off-target effects .

Key Observations:

Biological Activity

(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride, a chiral compound with a naphthalene ring structure, has garnered attention in the scientific community for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₁₂H₁₂ClNO₂

- Molecular Weight : Approximately 237.68 g/mol

- Physical State : White to off-white crystalline solid

- Solubility : Soluble in water

- Density : 1.294 g/cm³

- Boiling Point : 398ºC at 760 mmHg

Research indicates that (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride may interact with several key biochemical pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway :

- This pathway is crucial for cell growth, differentiation, and survival. The compound's interaction with MAPK signaling suggests potential neuroprotective effects and roles in various cellular processes.

-

Neurotransmitter Systems :

- The compound acts as a ligand influencing neurotransmitter release and uptake, which may have implications for treating neurological disorders.

-

Receptor Modulation :

- Studies suggest it may modulate receptor activity within the central nervous system, indicating potential therapeutic uses in neuropharmacology.

Neuroprotective Effects

Research has highlighted the potential neuroprotective properties of (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. It has been shown to protect neuronal cells from apoptosis induced by various stressors, suggesting its utility in neurodegenerative diseases.

Antioxidant Activity

The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage that leads to various diseases .

Anti-inflammatory Properties

Studies have demonstrated that this compound can inhibit inflammatory responses, making it a candidate for developing anti-inflammatory drugs. Its effectiveness was assessed through various assays measuring inhibition of albumin denaturation and membrane stabilization .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride | C₁₂H₁₂ClNO₂ | Chiral compound with specific stereochemistry |

| D-Naphthylglycine | C₁₂H₁₁NO₂ | Lacks hydrochloride salt form; different solubility |

| (S)-2-Amino-2-(naphthalen-1-yl)acetic acid | C₁₂H₁₁NO₂ | Enantiomeric form with potential differences in activity |

The structural variations among these compounds significantly influence their biological activities and pharmacological profiles.

Case Studies and Research Findings

Several studies have focused on the biological activities of (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride:

-

Neuroprotection Study :

- A study demonstrated that treatment with this compound reduced neuronal cell death in vitro under oxidative stress conditions, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

- Antioxidant Assays :

- Anti-inflammatory Research :

Q & A

Q. What are the recommended synthetic routes for (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis. A reported method uses hydantoin intermediates derived from naphthalene derivatives, followed by hydrolysis under basic conditions (e.g., NaOH reflux) and subsequent hydrochloride salt formation . To ensure enantiomeric purity, chiral HPLC or polarimetry should be employed to validate the (R)-configuration. Recrystallization in polar solvents (e.g., ethanol/water mixtures) can further refine purity .

Q. What analytical techniques are critical for characterizing this compound's structural integrity?

- NMR Spectroscopy : H and C NMR in DO or DMSO-d confirm the naphthalene proton environment and amine/acid functional groups.

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 245.08 for [M+H]) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess (>98% required for pharmacological studies) .

Q. How should researchers handle and store this compound to prevent degradation?

Store in airtight, light-resistant containers at 2–8°C in a desiccator. Avoid exposure to moisture and oxidizing agents. Use PPE (gloves, goggles) to minimize inhalation of dust or skin contact, as the compound may cause respiratory or dermal irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Discrepancies in solubility (e.g., in water vs. organic solvents) often arise from variations in salt form (free acid vs. hydrochloride) or crystallinity. Conduct systematic solubility assays using standardized buffers (pH 2–7.4) and solvents (DMSO, ethanol). Thermogravimetric analysis (TGA) can identify hydrate formation, which alters solubility profiles .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical fidelity?

- Catalyst Screening : Use enantioselective catalysts like Jacobsen’s thiourea catalysts for asymmetric Mannich reactions.

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., racemization) at high temperatures.

- By-Product Analysis : LC-MS monitors intermediates like hydantoin derivatives; optimize reaction time/temperature to suppress their formation .

Q. How does the naphthalene moiety influence the compound’s biological activity in receptor-binding studies?

The hydrophobic naphthalene group enhances binding to aromatic residues in enzyme active sites (e.g., peptidases or kinases). Molecular docking simulations (AutoDock Vina) paired with mutagenesis studies can map interactions. For example, π-π stacking with phenylalanine residues in trypsin-like proteases improves inhibitory potency .

Q. What methodologies address discrepancies in toxicity data across in vitro assays?

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for hepatotoxicity) and controls (e.g., cisplatin for apoptosis).

- Metabolite Profiling : LC-MS/MS identifies reactive metabolites (e.g., quinone intermediates) that may cause false-positive toxicity signals.

- Environmental Factors : Control dissolved oxygen levels in cell media to prevent oxidative stress artifacts .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.